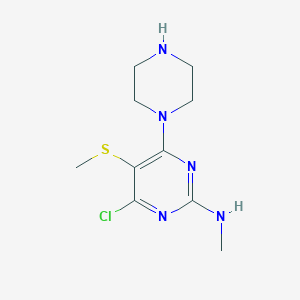

4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine

Description

Properties

IUPAC Name |

4-chloro-N-methyl-5-methylsulfanyl-6-piperazin-1-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClN5S/c1-12-10-14-8(11)7(17-2)9(15-10)16-5-3-13-4-6-16/h13H,3-6H2,1-2H3,(H,12,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNSRQWEUTXPPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=C(C(=N1)Cl)SC)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971348 | |

| Record name | 6-Chloro-N-methyl-5-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55921-71-6 | |

| Record name | Pyrimidine, 4-chloro-2-methylamino-5-methylthio-6-piperazino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055921716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-N-methyl-5-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Pyrimidine Core

A common approach to introducing the 4-chloro substituent involves treating a 4-oxo or 4-hydroxypyrimidine precursor with phosphorus oxychloride (POCl3) under reflux conditions. For example, ethyl 4-chloro-2-(methylthio)pyrimidine derivatives have been prepared by refluxing the corresponding 4-oxopyrimidine sodium salt with POCl3, which replaces the 4-oxo group with chlorine.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorination | POCl3 | Reflux, several hours | 70-80 | Requires dry conditions |

Introduction of Methylamino Group

The methylamino group at the 2-position can be introduced by nucleophilic substitution of a 2-amino or 2-chloropyrimidine intermediate with methylamine under elevated temperature. This reaction often uses sealed tube or autoclave conditions to maintain pressure and temperature (e.g., 120 °C for 7 hours).

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Amination | Methylamine (40% MeOH solution) | 120 °C, 7 h, autoclave | 30-40 | Requires excess methylamine |

Methylthio Group Incorporation

The methylthio substituent at the 5-position is usually introduced early in the synthesis, often by condensation of S-methylisothiourea with appropriate malonate derivatives under basic conditions to form the methylthio-substituted pyrimidine ring system.

Piperazine Ring Attachment

The piperazine moiety at the 6-position is introduced via nucleophilic substitution of a 6-chloropyrimidine intermediate with piperazine or substituted piperazines. This reaction is sensitive to solvent choice and temperature to avoid side reactions and ensure selective substitution.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Piperazine substitution | Piperazine or substituted piperazine | Reflux in ethanol or DMF | Moderate to high | Control of temperature critical |

Representative Synthetic Sequence

A representative synthetic sequence for 4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine is summarized below:

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | S-methylisothiourea + diethyl ethoxymethylene malonate | Basic conditions, condensation | 4-oxopyrimidine sodium salt | High |

| 2 | 4-oxopyrimidine sodium salt | POCl3, reflux | 4-chloropyrimidine derivative | 70-80 |

| 3 | 4-chloropyrimidine derivative | Methylamine, ethanol, 120 °C, autoclave | 2-methylamino-4-chloropyrimidine | 30-40 |

| 4 | 2-methylamino-4-chloropyrimidine | Piperazine, reflux in ethanol or DMF | 4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine | Moderate to high |

Reaction Conditions and Optimization

- Solvents: Ethanol, dimethylformamide (DMF), or chloroform are commonly used depending on the step.

- Temperature: Reflux temperatures (ca. 70-120 °C) are typical; autoclave conditions for amination.

- Catalysts: No strong catalysts are generally required; phosphorus oxychloride acts as a chlorinating agent.

- Purification: Silica gel column chromatography is typically employed to purify intermediates and final products.

Research Findings and Analytical Data

- The chlorination step with POCl3 is critical and influences the overall yield and purity of the final compound.

- Nucleophilic substitution with methylamine requires careful control of temperature and pressure to maximize substitution without decomposition.

- Piperazine substitution is sensitive to reaction time and solvent polarity to avoid multiple substitutions or ring opening.

- Spectral data (e.g., ^1H NMR) confirm the presence of characteristic methylthio (singlet ~3.2 ppm), methylamino, and piperazine protons.

- Melting points for purified compounds range typically between 160-180 °C, indicating good crystallinity and purity.

Summary Table of Preparation Methods

| Step | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation | S-methylisothiourea + diethyl ethoxymethylene malonate | Basic, room temp to reflux | High | Forms pyrimidine core |

| Chlorination | Phosphorus oxychloride | Reflux, 3-4 hours | 70-80 | Converts 4-oxo to 4-chloro |

| Amination | Methylamine (40% MeOH) | 120 °C, 7 hours, autoclave | 30-40 | Introduces methylamino group |

| Piperazine substitution | Piperazine | Reflux in ethanol or DMF | Moderate | Attaches piperazine ring |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyrimidines.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine demonstrate significant neuroprotective effects. For instance, studies have shown that derivatives of this compound can promote neuronal cell proliferation and neurite outgrowth, suggesting potential applications in treating peripheral neuropathies and other neurological disorders. The compound has been tested in animal models for its efficacy in improving motor dysfunction and promoting neuronal regeneration following injury .

Antipsychotic Activity

The compound has been linked to dopaminergic activity, which is crucial for the treatment of various psychiatric disorders. Its ability to influence dopamine pathways suggests potential applications in developing antipsychotic medications. The pharmacological profile indicates that it may exhibit antidepressant and tranquilizing properties, making it a candidate for further exploration in psychotropic drug development .

Antimicrobial Properties

Pyrimidine derivatives, including 4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine, have been reported to possess antimicrobial activities. Studies have demonstrated that these compounds can exhibit antibacterial, antifungal, and antiviral properties. Their mechanism often involves the inhibition of critical biological pathways in pathogens, making them valuable for developing new antimicrobial agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of 4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine is essential for optimizing its pharmacological properties. Research has shown that modifications to the piperazine and pyrimidine rings can significantly affect the biological activity of these compounds. For example, altering substituents on the piperazine moiety can enhance neuroprotective effects or alter psychotropic activity .

Neuroprotection

A study involving animal models of neuropathy demonstrated that administration of 4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine resulted in improved outcomes in nerve regeneration and functional recovery post-injury. The compound was found to increase the binding of nerve growth factor (NGF) to neuronal cells, facilitating enhanced neurite formation .

Antimicrobial Efficacy

In vitro studies have shown that derivatives of this compound exhibit significant antibacterial activity against strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values indicate potent activity comparable to established antibiotics, suggesting its potential as a lead compound in antibiotic development .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine Derivatives

Compound: 2-Chloro-6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine

- Core Structure: Thieno[3,2-d]pyrimidine (fused thiophene-pyrimidine ring).

- Substituents: Position 2: Chloro Position 4: Morpholino (O-containing six-membered ring) Position 6: 4-Methyl-piperazinylmethyl

- Morpholino (electron-rich due to oxygen) vs. methylthio (electron-donating sulfur): Morpholino may improve solubility, while methylthio could increase lipophilicity.

- Synthetic Route : Reacted with boronic acids and isoamyl nitrite, suggesting versatility in functionalization .

Thiazole-Linked Pyrimidine Derivatives

Compound 1: N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide Compound 2: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

- Core Structure: Pyrimidine linked to thiazole via an amino group.

- Compound 2: 4-(2-Hydroxyethyl)piperazine on pyrimidine.

- Key Differences :

- Thiazole carboxamide adds steric bulk, likely reducing membrane permeability compared to the target compound.

- Hydroxyethyl-piperazine in Compound 2 increases hydrophilicity vs. the unmodified piperazine in the target compound.

- Implications : The hydroxyethyl group may enhance solubility but could alter binding kinetics in enzymatic pockets .

Imidazole-Substituted Pyrimidine

Compound : 4-Chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

- Core Structure : Pyrimidine.

- Substituents :

- Position 4: Chloro

- Position 2: Methyl

- Position 6: 4-Methylimidazole

- Key Differences: Imidazole (N-containing aromatic ring) vs. piperazine (non-aromatic N-ring): Imidazole’s hydrogen-bonding capacity may favor interactions with acidic residues in target proteins. Lack of methylthio and methylamino groups reduces electronic diversity compared to the target compound.

Nitro-Substituted Pyrimidine

Compound : 4-Chloro-6-methyl-5-nitro-pyrimidin-2-amine

- Core Structure : Pyrimidine.

- Substituents :

- Position 4: Chloro

- Position 6: Methyl

- Position 5: Nitro

- Position 2: Amine

- Key Differences: Nitro (strong electron-withdrawing group) vs. methylthio (electron-donating): Nitro groups may reduce ring electron density, affecting reactivity in substitution reactions. Amine at position 2 vs. methylamino: The primary amine could enhance hydrogen bonding but reduce steric shielding.

Comparative Analysis Table

Biological Activity

4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine (CAS No. 55921-71-6) is a synthetic compound characterized by a unique structure that includes a piperazine ring and a pyrimidine core. Its molecular formula is C10H16ClN5S, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

| Property | Details |

|---|---|

| Molecular Formula | C10H16ClN5S |

| Molecular Weight | 247.78 g/mol |

| IUPAC Name | 4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine |

The biological activity of 4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine is primarily attributed to its interaction with specific molecular targets, including various enzymes and receptors. The compound has been shown to exhibit:

- Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurochemical signaling pathways.

Pharmacological Properties

Research indicates that this compound possesses a range of pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that it may have efficacy against certain bacterial strains.

- Anticancer Properties : Investigations into its potential as an anticancer agent have shown promise, particularly in targeting specific cancer cell lines.

- Psychotropic Effects : Similar compounds have demonstrated tranquilizing and antipsychotic effects, suggesting potential applications in treating neurological disorders.

Study on Anticancer Activity

A study conducted by researchers evaluated the cytotoxic effects of 4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine on various cancer cell lines. The results indicated:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 25 µM, indicating significant cytotoxicity against these cancer cell lines.

Antimicrobial Screening

In another investigation focusing on antimicrobial properties, the compound was tested against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound may be effective in treating infections caused by these pathogens.

Comparative Analysis with Related Compounds

4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine has been compared with other piperazine-containing pyrimidines to assess its unique properties:

| Compound | Biological Activity |

|---|---|

| 4-Chloro-2-methylamino-pyrimidine | Moderate antimicrobial activity |

| 4-Chloro-2-(methylthio)pyrimidine | Stronger anticancer effects |

| 4-Chloro-6-(dimethylamino)pyrimidine | Potent enzyme inhibition |

The comparisons highlight the distinct biological profiles of these compounds, with 4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine showing a balanced profile of antimicrobial and anticancer activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.